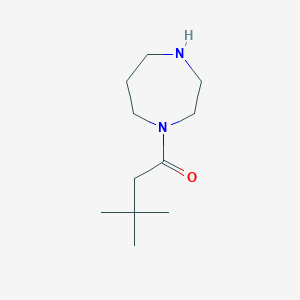

1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one

Descripción general

Descripción

The compound is a derivative of 1,4-diazepane . 1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are known for their pharmacological properties and are used in the synthesis of various drugs .

Synthesis Analysis

While specific synthesis methods for “1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one” were not found, a general method for synthesizing 1,4-diazepanes involves an enzymatic intramolecular asymmetric reductive amination . This method has been used to synthesize various substituted 1,4-diazepanes with high enantiomeric excess .Aplicaciones Científicas De Investigación

Synthetic and Biological Significance

1,4-Diazepines, including structures similar to 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, are significant in medicinal chemistry due to their wide range of biological activities. These heterocyclic compounds have been the focus of extensive research for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, underscoring their potential in pharmaceutical applications. Their diverse biological activities make them valuable for exploring new therapeutic agents (Rashid et al., 2019).

Environmental Impact and Treatment

The environmental occurrence, fate, and transformation of benzodiazepine derivatives, related to this compound, have been studied in water treatment contexts. These compounds, widely prescribed globally, are emerging as environmental contaminants with unclear persistence and removal efficacy in water treatment systems. Research has identified the presence of benzodiazepines in various water sources, including hospital effluents and surface water, highlighting their recalcitrant nature and the need for advanced treatment methods to ensure their removal from the environment (Kosjek et al., 2012).

Pharmacological and Clinical Applications

The pharmacological and clinical applications of benzodiazepines, including those structurally related to this compound, cover a broad spectrum. These include their use as sedatives, antianxiety agents, and for the treatment of various psychiatric and neurological conditions. Benzodiazepines' mechanism of action, involving the enhancement of the neurotransmitter GABA, contributes to their wide-ranging therapeutic effects. Clinical studies have supported their efficacy in treating conditions such as anxiety, epilepsy, and insomnia, with ongoing research aimed at optimizing their therapeutic profiles and minimizing side effects (Brogden et al., 1980; McCloy & Pearson, 1990).

Mecanismo De Acción

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a crucial role in many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

This compound acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK leads to a decrease in the contractility of the smooth muscle tissue, which is significant in the regulation of intraocular pressure . This action affects the biochemical pathway related to the regulation of IOP, leading to increased outflow of aqueous humor from the eye .

Pharmacokinetics

The compound has high intraocular permeability, which contributes to its bioavailability . The maximum reduction of IOP occurs after 1 to 2 hours of administration . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been observed to interact with several enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination . The nature of these interactions is complex and depends on the specific biomolecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the synthesis of chiral 1,4-diazepanes, this compound interacts with imine reductase, leading to changes in the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Propiedades

IUPAC Name |

1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)9-10(14)13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLHLJAVPBJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine](/img/structure/B3174345.png)

![[2-(2-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174381.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174392.png)